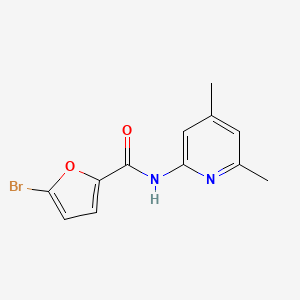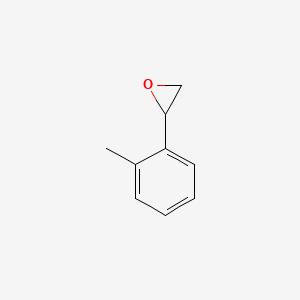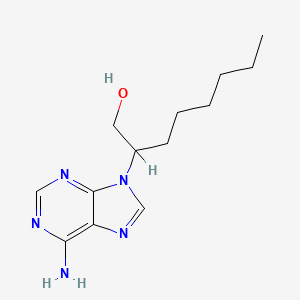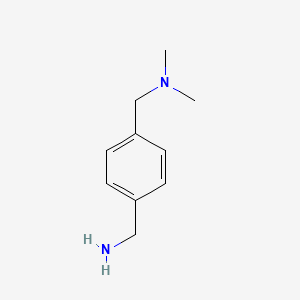
4-二甲氨基甲基苄胺
概述
描述
4-Dimethylaminomethylbenzylamine (4-DMAP) is an organic compound that is widely used in a variety of scientific and industrial applications. It is a primary amine with a pKa of 8.3, making it suitable for use in a variety of acid-base reactions. 4-DMAP is also used as a reagent in the synthesis of pharmaceuticals, as a catalyst in the production of polymers, and as an intermediate in the synthesis of other organic compounds. In addition, 4-DMAP has been used in the synthesis of a variety of organic molecules, including polymers, pharmaceuticals, and dyes.
科学研究应用
合成技术和有机合成
4-二甲氨基甲基苄胺是有机合成中的重要中间体。它在医药、农药和化学领域有广泛的应用。其使用示例涉及使用氯甲烷作为反应溶剂的过程,该过程表现出94.7%的有效产率 (Wang Ling-ya, 2015)。
酶反应动力学
该化合物已被研究其在酶反应中的作用,特别是涉及二胺氧化酶。研究探讨了该酶对4-二甲氨基甲基苄胺的氧化作用,有助于理解酶-底物相互作用的机制和动力学 (W. Bardsley, M. Crabbe, J. Shindler, 1973)。
分析化学中的化学衍生
在分析化学中,4-二甲氨基甲基苄胺已被用于生物分析的衍生过程。例如,它已被用于稳定人类血浆中的挥发性和活性分子,展示了其在复杂分析程序中的实用性 (Eric Yang, Sherry Wang, Chester L. Bowen, John Kratz, M. Cyronak, J. Dunbar, 2005)。
药理学和药物开发
该化合物还被研究其在药物开发中的潜力,特别是在创造新型精神活性物质方面。其结构和反应性使其成为开发具有特定药理特性物质的候选物 (A. Šuláková, Jitka Nykodemová, Petr Palivec, R. Jurok, S. Rimpelová, Tereza Leonhardt, K. Šíchová, T. Páleníček, M. Kuchař, 2021)。
酶抑制研究
4-二甲氨基甲基苄胺已成为酶抑制研究的焦点,特别是与二胺氧化酶相关的研究。这一领域的研究对我们理解酶机制和潜在治疗应用有重要贡献 (W. Bardsley, J. Ashford, 1972)。
抗抑郁和细胞毒活性
研究已探讨其衍生物的抗抑郁活性和细胞毒性。这包括对5-(4-二甲氨基苄)咪唑啉-2,4-二酮及其作为抗抑郁剂的潜力的研究 (F. Wessels, T. Schwan, S. F. Pong, 1980)。此外,苯并[b][1,6]萘啶的羧酰胺衍生物,包括4-二甲氨基甲基苄胺,已显示出对各种癌细胞系的显著细胞毒效应 (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003)。
作用机制
- The primary target of 4-(Dimethylamino)benzoic acid is the Replicase polyprotein 1ab of the SARS-CoV virus . This protein plays a crucial role in viral replication and transcription.
Target of Action
Mode of Action
安全和危害
未来方向
生化分析
Biochemical Properties
4-Dimethylaminomethylbenzylamine plays a significant role in various biochemical reactions due to its ability to act as a nucleophile and base. It interacts with several enzymes and proteins, facilitating reactions that involve the transfer of amino groups. For instance, it can interact with diamine oxidase, an enzyme involved in the oxidative deamination of biogenic amines . This interaction is crucial for the regulation of cell proliferation and immune response. The compound’s ability to form Schiff bases with aldehydes and ketones also makes it a valuable intermediate in biochemical synthesis .
Cellular Effects
4-Dimethylaminomethylbenzylamine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with diamine oxidase can lead to the production of hydrogen peroxide and ammonia, which are essential for cellular signaling and metabolic processes . Additionally, the compound’s ability to form Schiff bases can affect gene expression by modifying the structure and function of nucleic acids .
Molecular Mechanism
The molecular mechanism of 4-Dimethylaminomethylbenzylamine involves its ability to act as a nucleophile and base. It can form covalent bonds with electrophilic centers in biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with diamine oxidase involves the formation of a Schiff base intermediate, which is crucial for the enzyme’s catalytic activity . This interaction can lead to changes in gene expression by modifying the structure of nucleic acids and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dimethylaminomethylbenzylamine can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Prolonged exposure to air and light can lead to its degradation, affecting its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 4-Dimethylaminomethylbenzylamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function by facilitating biochemical reactions and modulating gene expression. At high doses, it can have toxic effects, including enzyme inhibition and oxidative stress . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
4-Dimethylaminomethylbenzylamine is involved in several metabolic pathways, including the oxidative deamination of biogenic amines. It interacts with enzymes such as diamine oxidase, which catalyzes the conversion of amines to aldehydes, hydrogen peroxide, and ammonia . This interaction is crucial for maintaining metabolic flux and regulating metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 4-Dimethylaminomethylbenzylamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function .
Subcellular Localization
4-Dimethylaminomethylbenzylamine is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
属性
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABQIBGTULUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956029 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34490-85-2 | |
| Record name | 4-Dimethylaminomethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4-[(dimethylamino)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Dimethylaminomethylbenzylamine in the synthesis of polyelectrolytes described in the research?
A: 4-Dimethylaminomethylbenzylamine (5) acts as a difunctional tertiary amine in the quaternizing addition polymerization with 1,4-bis(chloroacetyl)piperazine (1). [] The tertiary amine groups of compound (5) react with the chloroacetyl groups of compound (1), forming quaternary ammonium linkages in the polymer backbone. This reaction results in the formation of a water-soluble polyelectrolyte.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Chloro-2-methylphenyl)-4-[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl]piperazine](/img/structure/B1216357.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1216359.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1216361.png)
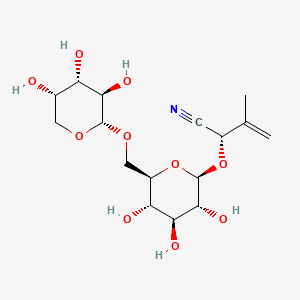
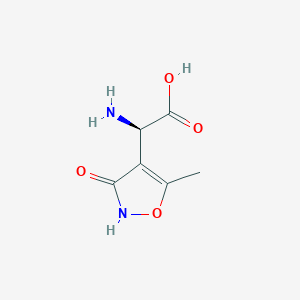

![6-[2-(Dimethylamino)ethylamino]-8-(2-furanyl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1216365.png)
![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester](/img/structure/B1216366.png)
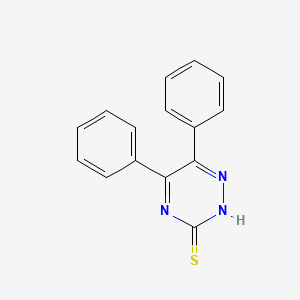
![7-Methoxy-3,5-dimethyl-2-thiazolo[4,5-d]pyrimidinethione](/img/structure/B1216368.png)
